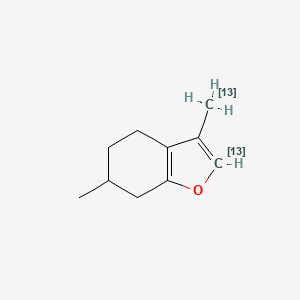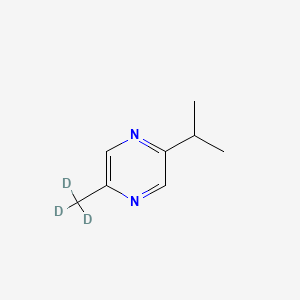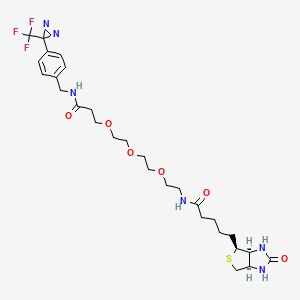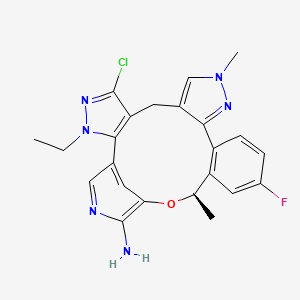
Alk-IN-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alk-IN-27 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). The compound has shown significant antitumor activity, with an IC50 of 2.7 nM in Ba/F3 CLIP1-LTK cells . This compound is primarily used in scientific research to study ALK-related pathways and to develop targeted cancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alk-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing ALK inhibitors typically involve:
Formation of Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications.
Coupling Reactions: Key intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Alk-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties.
科学的研究の応用
Alk-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK-related pathways and to develop new ALK inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of ALK in cell signaling and cancer progression.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for ALK-positive cancers.
Industry: Applied in drug discovery and development processes to identify and optimize new ALK-targeted therapies.
作用機序
Alk-IN-27 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase (ALK). The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT . This inhibition leads to reduced tumor cell viability and proliferation.
類似化合物との比較
Similar Compounds
Crizotinib: The first ALK inhibitor approved for the treatment of ALK-positive NSCLC.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Ceritinib: Another second-generation ALK inhibitor used in patients resistant to crizotinib.
Brigatinib: A potent ALK inhibitor with activity against various ALK mutations.
Uniqueness of Alk-IN-27
This compound is unique due to its high potency and selectivity for ALK, with an IC50 of 2.7 nM . It has demonstrated significant antitumor activity in preclinical studies, making it a valuable tool for research and potential therapeutic development.
特性
CAS番号 |
2739866-40-9 |
|---|---|
分子式 |
C23H22ClFN6O |
分子量 |
452.9 g/mol |
IUPAC名 |
(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |
InChI |
InChI=1S/C23H22ClFN6O/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27)/t12-/m1/s1 |
InChIキー |
FWZSCAQEBTVTOM-GFCCVEGCSA-N |
異性体SMILES |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |
正規SMILES |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


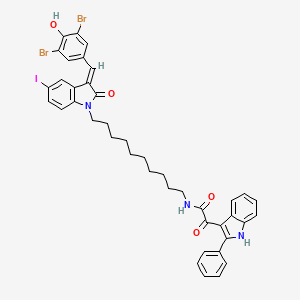
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
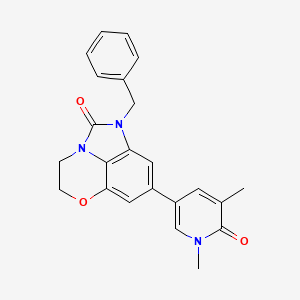
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
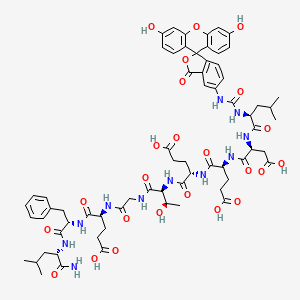

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
